molecular formula C13H19NO2 B3752326 butyl (2,3-dimethylphenyl)carbamate

butyl (2,3-dimethylphenyl)carbamate

Cat. No.: B3752326
M. Wt: 221.29 g/mol
InChI Key: ALEVJXSZJUSDBW-UHFFFAOYSA-N
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Description

Butyl (2,3-dimethylphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a butyl group attached to the carbamate moiety, which is further connected to a 2,3-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,3-dimethylphenyl)carbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds as follows:

2,3-dimethylphenyl isocyanate+butanolbutyl (2,3-dimethylphenyl)carbamate\text{2,3-dimethylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 2,3-dimethylphenyl isocyanate+butanol→butyl (2,3-dimethylphenyl)carbamate

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,3-dimethylphenylamine and butanol.

    Oxidation: Oxidative reactions can convert the carbamate group into a carbamoyl chloride or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2,3-dimethylphenylamine and butanol.

    Oxidation: Carbamoyl chloride or other oxidized derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl (2,3-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other complex organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Carbamates have been investigated for their use in treating conditions such as Alzheimer’s disease and myasthenia gravis.

    Industry: It is used in the production of polymers and resins. The carbamate group can enhance the properties of these materials, such as their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of butyl (2,3-dimethylphenyl)carbamate involves the inhibition of enzymes, particularly cholinesterases. The carbamate group forms a covalent bond with the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are key enzymes in the nervous system.

Comparison with Similar Compounds

Butyl (2,3-dimethylphenyl)carbamate can be compared with other carbamates, such as:

    Methyl carbamate: Similar in structure but with a methyl group instead of a butyl group. It is less hydrophobic and has different solubility properties.

    Ethyl carbamate: Contains an ethyl group and is known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.

    Phenyl carbamate: Has a phenyl group and is used in the production of pesticides and herbicides.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its butyl group provides increased hydrophobicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

butyl N-(2,3-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEVJXSZJUSDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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